N-[5-acetyl-2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]-2-methylpropanamide
Description
N-[5-acetyl-2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]-2-methylpropanamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with an acetyl group, a chlorophenyl group, and a methyl group
Properties
IUPAC Name |
N-[5-acetyl-2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O2/c1-9(2)17(23)21-16-14(11(4)22)10(3)19-15(20-16)12-5-7-13(18)8-6-12/h5-9H,1-4H3,(H,19,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBNLTIUOWACTET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C2=CC=C(C=C2)Cl)NC(=O)C(C)C)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-acetyl-2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]-2-methylpropanamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by the condensation of appropriate precursors such as 4-chloroaniline, acetylacetone, and formamide under acidic or basic conditions.
Substitution Reactions:
Amidation: The final step involves the formation of the amide bond by reacting the pyrimidine derivative with 2-methylpropanoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[5-acetyl-2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]-2-methylpropanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
N-[5-acetyl-2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]-2-methylpropanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[5-acetyl-2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[5-acetyl-2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]-2-methylpropanamide
- N-[5-acetyl-2-(4-bromophenyl)-6-methylpyrimidin-4-yl]-2-methylpropanamide
- N-[5-acetyl-2-(4-methylphenyl)-6-methylpyrimidin-4-yl]-2-methylpropanamide
Uniqueness
N-[5-acetyl-2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]-2-methylpropanamide is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
